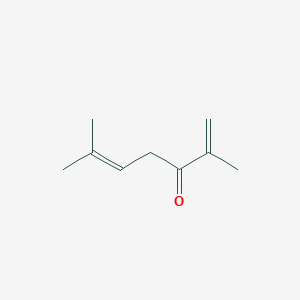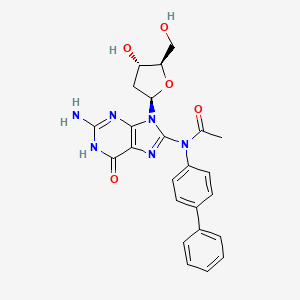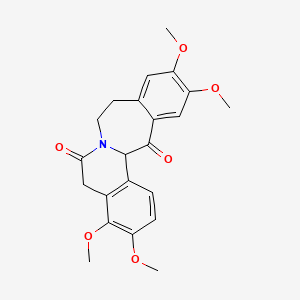
Saulatine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Saulatine is a complex organic compound with the molecular formula C22H23NO6 . It is known for its intricate structure, which includes multiple aromatic rings and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Saulatine typically involves multiple steps, starting with simpler organic molecules. One common synthetic route begins with 3,4-dimethoxyphenethylamine and 2-bromo-(3,4-dimethoxy-2-ethoxycarbomethylphenyl)-acetate . The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The process often includes steps such as refluxing , distillation , and crystallization to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Saulatine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within this compound, leading to different derivatives.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Methanol, ethanol, dichloromethane
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or aldehydes, while reduction can produce various alcohols .
Scientific Research Applications
Saulatine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Saulatine involves its interaction with specific molecular targets within cells. It can bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may affect signal transduction and gene expression .
Comparison with Similar Compounds
- Chilenine
- Lennoxamine
- Papaverrubine A
Comparison: Saulatine is unique due to its specific arrangement of functional groups and aromatic rings, which confer distinct chemical properties and biological activities. Compared to similar compounds like Chilenine and Lennoxamine, this compound may exhibit different reactivity and potency in various applications .
Properties
CAS No. |
91897-61-9 |
|---|---|
Molecular Formula |
C22H23NO6 |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
3,4,11,12-tetramethoxy-5,8,9,14a-tetrahydroisoquinolino[2,1-c][3]benzazepine-6,14-dione |
InChI |
InChI=1S/C22H23NO6/c1-26-16-6-5-13-15(22(16)29-4)11-19(24)23-8-7-12-9-17(27-2)18(28-3)10-14(12)21(25)20(13)23/h5-6,9-10,20H,7-8,11H2,1-4H3 |
InChI Key |
SRADCDOQSQOROE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3C(=O)C4=CC(=C(C=C4CCN3C(=O)C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


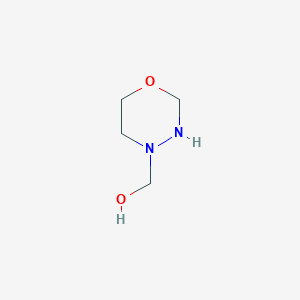
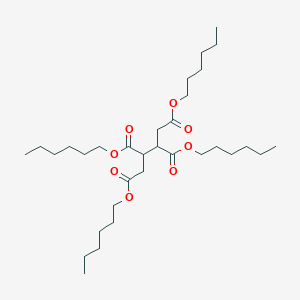
![2-[2-(4-Hydroxyphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one](/img/structure/B14357449.png)
![2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one](/img/structure/B14357457.png)
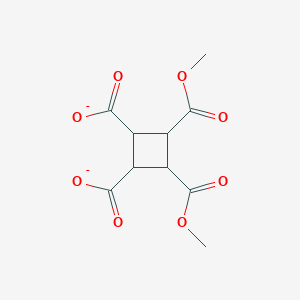
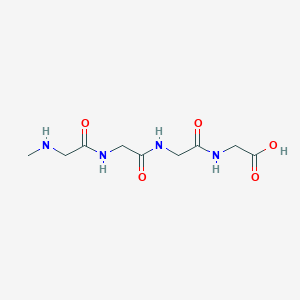

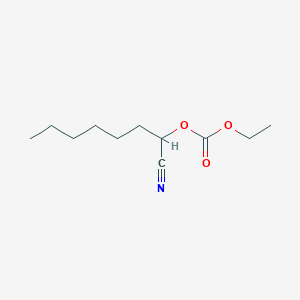
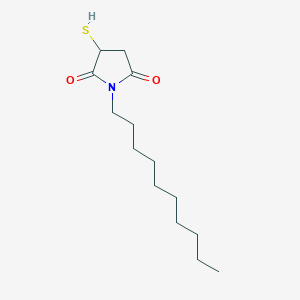
![N-[2,2-Dimethoxy-2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B14357502.png)

![5-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)-3-methylpent-3-en-2-ol](/img/structure/B14357506.png)
